Phenylitaconic anhydride
Description
Phenylitaconic anhydride, specifically γ-phenylitaconic anhydride, is a cyclic anhydride derived from γ-phenylitaconic acid. Its structure features a phenyl group attached to the itaconic backbone, which comprises two carboxylic acid groups condensed into an anhydride ring. This compound exhibits unique reactivity patterns, particularly in condensation reactions with amines and hydrazines, yielding derivatives such as hydrazides, itaconamic acids, and itaconimides . Notably, its polyesterification rate is unaffected by catalysts, unlike other anhydrides, due to its propensity to form stable anhydrides that polymerize more slowly than their parent acids .
Properties
Molecular Formula |
C11H8O3 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-benzylideneoxolane-2,5-dione |
InChI |
InChI=1S/C11H8O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
WHRPHGQMEZWMNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)OC1=O |
Origin of Product |
United States |
Chemical Reactions Analysis
Cyclization Reactions
Phenylitaconic anhydride undergoes cyclization under specific conditions:
| Reactant | Conditions | Product | Melting Point | Yield | Source |
|---|---|---|---|---|---|
| Sodium acetate/Ac₂O | Reflux for 6 hours | Methyl 4-acetoxy-3-methyl-2-naphthoate | 120°C | 69% | |
| Concentrated H₂SO₄ | Room temperature | Indoneacetic acid (VII) | 127°C | – |
Cyclization with acetic anhydride/sodium acetate yields acetoxynaphthoates, while sulfuric acid facilitates indoneacetic acid formation .
Hydrazines
-
Hydrazine hydrate : Forms bis(γ-phenylitaconamic acid) (3) through nucleophilic attack on the anhydride’s carbonyl group .
-
Phenylhydrazine : Produces N-substituted itaconamic acids (e.g., compounds 5–7) .
Mechanistic insight :
-
Electron-repelling groups (e.g., p-methoxy) enhance intramolecular cyclization by increasing nucleophilicity .
Amines
-
Aromatic amines : Yield N-aryl itaconamic acids (e.g., 7–18) via nucleophilic addition.
-
Methylamine : Forms N-methyl-γ-phenylitaconimide (21) due to the high basicity of methylamine .
-
n-Butylamine : Results in N-(n-butyl)-β-carboxy-γ-phenylbutyramide (23) through a 1,4-addition mechanism .
Antimicrobial Activity
Select derivatives exhibit antimicrobial properties:
| Compound | Inhibition Zone Diameter (mm) |
|---|---|
| Bis(itaconamic acid) 3 | B. subtilis: 8, E. coli: 9, C. albicans: 8 |
| N-Methyl itaconimide 21 | B. subtilis: 10, A. niger: 7 |
| N-(p-Tolyl)imide 19 | C. albicans: 10, A. niger: 7 |
Derivatives with electron-withdrawing groups show enhanced activity against Gram-positive bacteria and fungi .
Stability and Side Reactions
-
Hydrolysis : Prolonged exposure to aqueous base regenerates γ-phenylitaconic acid .
-
Byproducts : Triphenylphosphine oxide forms during synthesis and is removed via CH₂Cl₂ extraction .
This compound’s reactivity is governed by electronic and steric factors, enabling diverse functionalizations. Its applications span synthetic intermediates and bioactive compounds, with antimicrobial derivatives offering potential for pharmaceutical development.
Comparison with Similar Compounds
Comparative Analysis with Similar Anhydrides
Structural and Functional Properties
Phthalic Anhydride
- Structure : Aromatic dicarboxylic anhydride (C₈H₄O₃), derived from phthalic acid.
- Reactivity : Rapidly hydrolyzes to phthalic acid in aqueous environments .
- Applications : Key precursor for plasticizers, dyes, and epoxy resins .
- Unique Feature : High thermal stability and versatility in industrial polymer synthesis.
Maleic Anhydride
- Structure : Unsaturated dicarboxylic anhydride (C₄H₂O₃).
- Reactivity : Forms copolymers (e.g., styrene-maleic anhydride) critical for adhesives and coatings .
- Applications : Used in alkyd resins and as a crosslinking agent.
Methacrylic Anhydride
- Structure : (C₈H₁₀O₃), with a methacrylate backbone.
- Reactivity : Participates in radical polymerization for acrylic polymers.
- Applications : Specialty coatings and dental materials .
Hexahydrophthalic Anhydride (HHPA)
- Structure : Hydrogenated derivative of phthalic anhydride (C₈H₁₀O₃).
- Reactivity : Slower curing agent for epoxy resins compared to phthalic anhydride.
- Applications : High-performance composites requiring low viscosity and humidity resistance .
Methylsuccinic Anhydride
- Structure : (C₅H₆O₂), a simple cyclic anhydride.
- Reactivity : Lower molecular weight limits polymerization applications.
- Applications : Intermediate in organic synthesis .
Citraconic Anhydride
Reactivity and Catalytic Behavior
Key Insight : this compound’s insensitivity to catalysts during polyesterification distinguishes it from phthalic and maleic anhydrides, which rely on catalysts for efficient polymerization . This property is attributed to its stable anhydride form, which resists rapid acid reversion.
Physical Properties Comparison
Note: Exact data for this compound’s melting point and density are absent in the provided evidence, but its structural complexity suggests higher molecular weight compared to simpler anhydrides.
Research Findings and Implications
- Catalyst Insensitivity : this compound’s polyesterification proceeds at the same rate with or without catalysts, unlike phthalic or maleic anhydrides . This property could simplify manufacturing processes by eliminating catalyst costs.
- Antimicrobial Potential: Derivatives of this compound show promise in combating microbial infections, warranting further exploration in drug development .
- Industrial Limitations : Its slower polymerization rate and niche applications limit its adoption compared to phthalic or maleic anhydrides, which dominate large-scale polymer production .
Q & A
Q. What established laboratory methods are effective for synthesizing phenylitaconic anhydride?
this compound can be synthesized via acid-catalyzed dehydration of phenylitaconic acid under anhydrous conditions. Key steps include:
- Using acetic anhydride as a dehydrating agent, with controlled temperature (80–100°C) to avoid side reactions like polymerization .
- Purification via vacuum distillation or recrystallization, monitored by thin-layer chromatography (TLC) to confirm reaction completion .
- Safety protocols for handling hygroscopic reagents and corrosive byproducts (e.g., acetic acid) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
A multi-technique approach ensures structural validation:
- FT-IR : Confirm anhydride C=O stretching vibrations (~1770–1820 cm⁻¹) and absence of -OH peaks from precursor acids .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–7.5 ppm) and anhydride carbonyl carbons (δ 165–175 ppm) .
- Mass spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns using electron ionization (EI) or ESI .
Q. How can researchers assess the purity of this compound derivatives?
- HPLC : Use reverse-phase columns with UV detection (λ = 210–260 nm) to quantify impurities .
- Melting point analysis : Compare observed values with literature data (±2°C tolerance) .
- Elemental analysis : Verify C/H/O ratios within 0.3% of theoretical values .
Q. What solvent systems are optimal for this compound in polymerization studies?
- Non-polar solvents (e.g., toluene, dichloromethane) prevent premature hydrolysis .
- For radical-initiated reactions, use degassed solvents and inert atmospheres (N₂/Ar) to minimize oxygen interference .
Q. How should researchers design kinetic studies for this compound reactivity?
- Employ stopped-flow spectroscopy or in situ FT-IR to monitor reaction progress in real-time .
- Fit data to rate equations (e.g., pseudo-first-order kinetics) using software like OriginLab or MATLAB .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in thermal stability data for this compound copolymers?
- Perform TGA-DSC under varied heating rates (5–20°C/min) to identify decomposition pathways .
- Compare results with computational models (e.g., DFT calculations for bond dissociation energies) .
- Replicate studies using controlled humidity levels to assess moisture sensitivity .
Q. How can reaction mechanisms for this compound in Diels-Alder cycloadditions be validated?
- Use isotopic labeling (e.g., ¹³C or ²H) to trace regioselectivity in adduct formation .
- Combine X-ray crystallography of products with NMR kinetic studies to propose stepwise vs. concerted mechanisms .
Q. What methodologies optimize this compound’s enantioselectivity in asymmetric catalysis?
- Screen chiral catalysts (e.g., BINOL-derived Lewis acids) using high-throughput robotic platforms .
- Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How do researchers address discrepancies in computational vs. experimental reactivity data for this compound?
Q. What advanced techniques characterize this compound’s interfacial behavior in nanocomposites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
